Product packaging for 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan(Cat. No.:CAS No. 87964-64-5)

2,8-Bis(methylsulfonyl)dibenzo[b,d]furan

Cat. No.: B12880774
CAS No.: 87964-64-5
M. Wt: 324.4 g/mol
InChI Key: RAZXDKNAPRPUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Dibenzo[b,d]furan Core Structures in Chemical Design and Synthesis

The dibenzo[b,d]furan scaffold is a tricyclic aromatic ether consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org This rigid, planar structure provides a unique electronic and steric environment, making it a valuable building block in the design of new materials and biologically active molecules. biointerfaceresearch.com The dibenzofuran (B1670420) core is found in various natural products and has been utilized as a precursor for drugs such as furobufen. wikipedia.orgekb.eg Its thermal stability and convenient liquid range have also led to its use as a heat transfer agent. wikipedia.orgekb.eg The aromatic nature of the dibenzofuran system allows it to participate in various electrophilic substitution reactions, enabling the introduction of diverse functional groups. wikipedia.orgbiointerfaceresearch.com

Role and Impact of Methylsulfonyl Groups in Organic Molecules

The methylsulfonyl group (-SO₂CH₃), also known as a mesyl group, is a powerful electron-withdrawing functional group that can significantly alter the physicochemical properties of an organic molecule. chem-station.comnbinno.com Its introduction can enhance thermal stability, influence molecular conformation, and modulate electronic properties. wikipedia.org In medicinal chemistry, the sulfonyl group is a common feature in many therapeutic agents due to its ability to form strong hydrogen bonds and its metabolic stability. nbinno.com The electron-withdrawing nature of the methylsulfonyl group can also be used to tune the reactivity of aromatic rings, making them more susceptible to nucleophilic aromatic substitution. chem-station.com

Rationale for Investigating 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan: A Gap in Current Literature

A comprehensive review of the existing chemical literature reveals a notable absence of detailed studies on this compound. While research has been conducted on related structures, such as 2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan, which has applications in organic light-emitting diodes (OLEDs), the specific methylsulfonyl derivative remains largely unexplored. nih.govossila.com This gap presents a compelling opportunity for investigation. The symmetrical disubstitution of the robust dibenzofuran core with two strongly electron-withdrawing methylsulfonyl groups is predicted to result in a molecule with unique electronic and material properties, potentially including high thermal stability and interesting photophysical characteristics.

Overview of Research Methodologies and Theoretical Approaches Applied to Aromatic Heterocycles

The study of aromatic heterocycles employs a wide array of experimental and computational techniques. researchgate.netbritannica.com

Synthesis and Characterization:

Synthesis: The synthesis of dibenzofuran derivatives can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions and intramolecular cyclizations. chim.itresearchgate.net The introduction of sulfonyl groups can be accomplished through sulfonation or by building the molecule from sulfonyl-containing precursors.

Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are crucial for confirming the structure and purity of newly synthesized compounds. researchgate.net

Computational and Theoretical Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, electronic structures (such as HOMO and LUMO energy levels), and spectroscopic properties of aromatic heterocycles. unirioja.es

Molecular Orbital Theory: This theory helps in understanding the aromaticity and reactivity of heterocyclic systems by analyzing the distribution of π-electrons. pearson.comyoutube.com

Nucleus-Independent Chemical Shift (NICS): NICS is a computational method used to quantify the aromaticity of cyclic compounds. unirioja.es

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₂O₄S₂Based on the chemical structure.
Molecular Weight 324.38 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for similar organic compounds. wikipedia.org
Melting Point HighThe rigid, symmetrical structure and strong intermolecular interactions from the sulfonyl groups would likely result in a high melting point. wikipedia.org
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)The polar sulfonyl groups would increase solubility in polar solvents.
Electronic Properties Electron deficientThe two strongly electron-withdrawing methylsulfonyl groups would significantly lower the energy of the molecular orbitals.

Table 2: Comparison of Related Dibenzofuran Derivatives

CompoundFunctional Group at 2,8-positionsKnown/Potential Applications
Dibenzo[b,d]furanHydrogenPrecursor for other compounds, heat transfer agent. wikipedia.orgekb.eg
2,8-Dibromodibenzo[b,d]furanBromineIntermediate for further functionalization via cross-coupling reactions. nih.gov
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furanDiphenylphosphorylHost material and electron transport layer in OLEDs. ossila.com
This compound Methylsulfonyl Potential as a high-performance polymer monomer, thermally stable material, or an electron-accepting component in organic electronics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O5S2 B12880774 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan CAS No. 87964-64-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87964-64-5

Molecular Formula

C14H12O5S2

Molecular Weight

324.4 g/mol

IUPAC Name

2,8-bis(methylsulfonyl)dibenzofuran

InChI

InChI=1S/C14H12O5S2/c1-20(15,16)9-3-5-13-11(7-9)12-8-10(21(2,17)18)4-6-14(12)19-13/h3-8H,1-2H3

InChI Key

RAZXDKNAPRPUCT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,8 Bis Methylsulfonyl Dibenzo B,d Furan

Retrosynthetic Analysis of the 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan Framework

A logical retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the carbon-sulfur bonds. This leads back to a key intermediate, a 2,8-difunctionalized dibenzo[b,d]furan, which can then be subjected to sulfonylation. A common and versatile precursor for such transformations is a dihalogenated dibenzo[b,d]furan, specifically 2,8-dibromodibenzo[b,d]furan nih.gov. This intermediate is commercially available and provides two reactive sites for the introduction of the methylsulfonyl groups.

The retrosynthetic pathway can be summarized as follows:

Target Molecule: this compound

Key Disconnection: C-S bond formation

Precursor: 2,8-Dihalodibenzo[b,d]furan (e.g., 2,8-dibromodibenzo[b,d]furan) nih.gov

Core Structure: Dibenzo[b,d]furan

This approach simplifies the synthetic challenge into two main stages: the formation of the dibenzo[b,d]furan core with the correct 2,8-substitution pattern, and the subsequent introduction of the methylsulfonyl moieties.

Precursor Synthesis and Functional Group Transformations Leading to Dibenzo[b,d]furan Derivatives

The synthesis of the dibenzo[b,d]furan framework can be achieved through various methods, with palladium-catalyzed reactions being particularly prevalent in modern organic synthesis. acs.orgrsc.orgorganic-chemistry.org

Strategies for ortho-Substitution and Cyclization Reactions to Form the Furan (B31954) Ring

The formation of the central furan ring often involves an intramolecular cyclization of a diaryl ether. rsc.orgorganic-chemistry.org A common strategy is the palladium-catalyzed C-H activation/C-O cyclization of phenol (B47542) derivatives. acs.org For instance, the reaction of a suitably substituted phenol with an aryl halide can be followed by an intramolecular cyclization to furnish the dibenzofuran (B1670420) core.

Another powerful method is the Pschorr reaction, which involves the intramolecular cyclization of diazonium salts derived from 2-aminodiaryl ethers. organic-chemistry.org These methods allow for the construction of the tricyclic system, and the substitution pattern on the final dibenzofuran is dictated by the substituents on the starting materials.

Directed Ortho-Metalation and Halogenation Approaches for 2,8-Substitution Pattern

Achieving the specific 2,8-substitution pattern on the dibenzo[b,d]furan core is a critical step. Directed ortho-metalation (DoM) is a powerful technique that enables the regioselective functionalization of aromatic rings. wikipedia.orgstrath.ac.ukbaranlab.org In the context of dibenzo[b,d]furan, a directing metalation group (DMG) at a specific position can guide the deprotonation and subsequent electrophilic quench at the adjacent ortho positions. uwindsor.caorganic-chemistry.org For example, a strategically placed DMG could facilitate lithiation at the 2 and 8 positions, followed by reaction with a halogenating agent like bromine or iodine to yield the 2,8-dihalodibenzo[b,d]furan.

Alternatively, direct halogenation of the dibenzo[b,d]furan parent molecule can be employed. However, this approach may lead to a mixture of isomers, necessitating purification. The existence of 2,8-dibromodibenzo[b,d]furan as a commercially available starting material suggests that scalable and regioselective methods for its synthesis have been developed. nih.gov

Introduction of Methylsulfonyl Moieties at the 2,8-Positions

With the 2,8-dihalodibenzo[b,d]furan in hand, the final stage of the synthesis involves the introduction of the methylsulfonyl groups. This can be accomplished through several sulfonylation strategies.

Sulfonylation Reactions: Electrophilic and Nucleophilic Pathways

A plausible route for the conversion of 2,8-dibromodibenzo[b,d]furan to the target compound is through a nucleophilic aromatic substitution reaction. The bromo-substituents can be displaced by a methylsulfinate salt, such as sodium methanesulfinate, in the presence of a suitable catalyst, typically a copper salt.

Another approach involves the conversion of the dibromo derivative to a di-lithio or di-Grignard species, followed by reaction with sulfur dioxide and subsequent methylation and oxidation. However, this multi-step sequence can be challenging.

The use of a sulfonyl chloride, such as methanesulfonyl chloride, in a Friedel-Crafts-type reaction on the dibenzo[b,d]furan core is less likely to be regioselective for the 2,8-positions without strong directing groups. However, if a di-organometallic intermediate is formed, it could react with methanesulfonyl chloride. Dibenzo[b,d]furan-2-sulfonyl chloride is a known compound, suggesting that direct sulfonylation at the 2-position is feasible. scbt.combiosynth.com By extension, disulfonylation could potentially be achieved under forcing conditions, though regioselectivity remains a concern.

Oxidative Sulfonylation Methods

Recent advancements in organic synthesis have led to the development of oxidative sulfonylation methods. researchgate.net These reactions often proceed via radical pathways and can utilize sulfinic acids or their salts as the sulfonyl source. thieme-connect.de For instance, an electrochemical oxidative C-H sulfonylation could potentially be applied to the dibenzo[b,d]furan core, although controlling the regioselectivity to favor the 2,8-positions would be a significant challenge without appropriate directing groups. thieme-connect.de

A more controlled approach would involve the conversion of the 2,8-dibromodibenzo[b,d]furan to a corresponding di-boronic acid or di-stannane derivative. This intermediate could then undergo a palladium-catalyzed cross-coupling reaction with a suitable methylsulfonylating agent.

Table of Synthetic Intermediates and Reagents

Compound/ReagentRole in Synthesis
Dibenzo[b,d]furanCore heterocyclic structure
2,8-Dibromodibenzo[b,d]furanKey intermediate with functional handles at the 2,8-positions nih.gov
n-ButyllithiumReagent for directed ortho-metalation wikipedia.orgbaranlab.org
Bromine/IodineHalogenating agents
Sodium methanesulfinateNucleophilic methylsulfonylating agent
Methanesulfonyl chlorideElectrophilic methylsulfonylating agent scbt.combiosynth.com
Palladium catalystsUsed in cyclization and cross-coupling reactions acs.orgorganic-chemistry.org
Copper saltsCatalysts for nucleophilic substitution

Optimization of Reaction Conditions and Yields

For the initial synthesis of the dibenzo[b,d]furan core, palladium-catalyzed cyclizations of diaryl ethers have been shown to be effective. biointerfaceresearch.com The choice of the palladium catalyst and ligands can significantly influence the reaction efficiency.

In the subsequent electrophilic substitution steps, the conditions for the Friedel-Crafts reaction are crucial. A study on the Friedel-Crafts benzoylation of dibenzofuran revealed that the choice of solvent and temperature can affect the isomer distribution. For example, carrying out the reaction in chlorinated hydrocarbons or at higher temperatures was found to increase the yield of the 3-substituted product relative to the 2-substituted product. epa.gov For the introduction of the sulfonyl group, using alkyl or vinyl sulfonyl fluorides in the presence of aluminum chloride or bromide has been reported as a rapid and convenient one-step synthesis of aryl alkyl and aryl vinyl sulfones, potentially offering higher yields than the corresponding sulfonyl chlorides. google.com

The conversion of the sulfonyl chloride to the methyl sulfone is another critical step. The use of reagents like dimethyl sulfite (B76179) in a palladium-catalyzed reaction has been shown to be an efficient method for the methylsulfonylation of aryl halides. organic-chemistry.org

To maximize the yield of the desired 2,8-disubstituted product, a systematic approach to optimization is necessary. This involves running a series of experiments where one reaction parameter is varied while others are kept constant. The use of statistical methods like Design of Experiments (DoE) can further enhance the efficiency of this optimization process.

Reaction Step Key Parameters for Optimization Potential Outcomes
Dibenzo[b,d]furan SynthesisCatalyst (e.g., Palladium acetate), Ligands, Solvent, TemperatureHigher yield and purity of the core structure
First SulfonylationSulfonylating agent (e.g., RSO2Cl, RSO2F), Lewis Acid (e.g., AlCl3), Solvent, TemperatureImproved regioselectivity for the 2-position
Second SulfonylationReaction time, Temperature, Stoichiometry of reagentsMaximization of the 2,8-disubstituted product
Conversion to Methyl SulfoneMethylating agent, Catalyst, Reaction conditionsEfficient conversion to the final product

Green Chemistry Principles in the Synthesis of Substituted Dibenzo[b,d]furans

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and the use of safer solvents and auxiliaries.

In the context of synthesizing substituted dibenzo[b,d]furans, several green chemistry strategies can be implemented:

Catalysis: The use of catalytic methods, such as the palladium-catalyzed reactions for ring formation, is inherently greener than stoichiometric reactions as it reduces the amount of waste generated. biointerfaceresearch.com

Safer Solvents: Traditional solvents used in Friedel-Crafts reactions, such as nitrobenzene (B124822) and chlorinated hydrocarbons, are often toxic and environmentally harmful. epa.gov Exploring greener alternatives like ionic liquids or solvent-free reaction conditions can significantly improve the environmental profile of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. This involves choosing reactions that proceed with high selectivity and minimize the formation of byproducts.

Renewable Feedstocks: While not directly addressed in the synthesis of this specific compound, the broader field of dibenzofuran synthesis is exploring routes from renewable resources.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Purification and Isolation Techniques for Complex Aromatic Compounds

The purification and isolation of the final product, this compound, from the reaction mixture is a critical step to obtain a compound of high purity. Given its nature as a complex aromatic compound, a combination of techniques is often necessary.

Commonly employed purification methods for such compounds include:

Crystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial, as the compound should be soluble at a higher temperature and less soluble at a lower temperature to allow for efficient crystallization and removal of impurities.

Distillation: For compounds that are liquid at or near room temperature, distillation can be an effective purification method. However, for high-boiling point aromatic compounds, vacuum distillation may be required to prevent decomposition at high temperatures.

Chromatography: This is a versatile and widely used set of techniques for separating complex mixtures.

Column Chromatography: This is a preparative technique where the mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). The components of the mixture separate based on their differential adsorption to the stationary phase and elution with a suitable solvent system.

High-Performance Liquid Chromatography (HPLC): This is a more advanced and efficient form of column chromatography that uses high pressure to force the solvent through the column, resulting in higher resolution and faster separation times. It is particularly useful for the final purification of complex mixtures to obtain high-purity compounds.

Thin-Layer Chromatography (TLC): This is a rapid and simple analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

The selection of the most appropriate purification strategy will depend on the physical properties of this compound and the nature of the impurities present in the crude product. A combination of these techniques is often employed to achieve the desired level of purity.

Purification Technique Principle of Separation Applicability for this compound
CrystallizationDifferential solubilityPotentially effective for final purification of the solid product.
Vacuum DistillationDifferences in boiling points under reduced pressureLess likely to be suitable due to the expected high boiling point and thermal stability concerns.
Column ChromatographyDifferential adsorptionA primary method for the initial cleanup of the crude product.
High-Performance Liquid Chromatography (HPLC)High-resolution differential partitioningIdeal for obtaining a highly pure sample for analytical purposes or further studies.
Thin-Layer Chromatography (TLC)Differential migrationEssential for reaction monitoring and methods development for column chromatography.

Computational Chemistry and Theoretical Studies of 2,8 Bis Methylsulfonyl Dibenzo B,d Furan

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

The initial step in the computational study of 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in space. The dibenzo[b,d]furan core is a planar and rigid ring system. The two methylsulfonyl (-SO₂CH₃) groups are situated at the 2 and 8 positions.

The geometry optimization would be expected to show that the dibenzofuran (B1670420) core remains largely planar. The tetrahedral geometry around the sulfur atoms in the methylsulfonyl groups is a key structural feature. The orientation of the methyl groups relative to the sulfonyl groups and the rotation around the C-S bonds are the main conformational variables. However, due to the steric hindrance and the electronic conjugation, a specific, most stable conformation is expected to be significantly preferred.

Parameter Expected Optimized Value
C-C bond lengths (aromatic)~1.39 - 1.41 Å
C-O bond lengths (furan ring)~1.36 - 1.38 Å
C-S bond length~1.77 Å
S=O bond length~1.45 Å
S-C (methyl) bond length~1.78 Å
C-S-O bond angle~108°
O-S-O bond angle~120°

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific computational results for this compound are not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The introduction of two strongly electron-withdrawing methylsulfonyl groups at the 2 and 8 positions of the dibenzofuran ring system is expected to have a profound effect on the electronic structure. These groups would significantly lower the energy of both the HOMO and LUMO. The HOMO is likely to be delocalized over the electron-rich dibenzofuran ring system, while the LUMO would be expected to have significant contributions from the sulfonyl groups, particularly the sulfur and oxygen atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity. For this compound, the electron-withdrawing nature of the sulfonyl groups would likely lead to a relatively large HOMO-LUMO gap, suggesting good electronic stability.

Orbital Expected Energy (eV) Description
HOMO-7.5 to -8.5Delocalized over the dibenzofuran core
LUMO-1.5 to -2.5Primarily located on the methylsulfonyl groups
HOMO-LUMO Gap5.0 to 7.0Indicative of high kinetic stability

Note: The data in this table is illustrative and based on general trends for aromatic sulfones, as specific computational results for this compound are not available in the cited literature.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atomic interactions and bond types. In the context of this compound, QTAIM would be used to characterize the nature of the various chemical bonds.

The analysis would focus on the bond critical points (BCPs) for each bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs are particularly informative. For the covalent bonds within the dibenzofuran rings (C-C, C-O, C-H), the analysis would show high ρ and negative ∇²ρ, characteristic of shared interactions. For the C-S and S=O bonds, the analysis would reveal a mixture of covalent and polar character. The S=O bonds, in particular, would exhibit a significant degree of charge separation.

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis for Intermolecular Forces

Non-covalent interactions (NCIs) are crucial for understanding the supramolecular chemistry and crystal packing of a molecule. NCI analysis, often visualized through plots, can identify and characterize weak interactions such as van der Waals forces, hydrogen bonds, and π-π stacking.

Electrostatic Potential Surface (ESP) Mapping for Charge Distribution and Reactivity Sites

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual guide to the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

For this compound, the ESP map is expected to show regions of negative electrostatic potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the two sulfonyl groups. These sites would be susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected over the hydrogen atoms and potentially parts of the aromatic system, indicating sites for nucleophilic attack. The ESP map would visually confirm the strong electron-withdrawing nature of the methylsulfonyl groups.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data for structure validation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the aromatic protons and carbons adjacent to the sulfonyl groups would be expected to show downfield shifts due to the deshielding effect of the electron-withdrawing groups. Predicted chemical shifts for similar para-substituted nitrobenzene (B124822) ring carbons have been observed in higher downfield regions. mdpi.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. The calculated IR spectrum for this compound would be expected to show characteristic strong stretching frequencies for the S=O bonds in the sulfonyl groups, typically in the range of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). Vibrational modes for SO₂ in other sulfonamides have been found in similar regions. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The spectrum of this compound would likely be dominated by π-π* transitions within the dibenzofuran chromophore. The presence of the sulfonyl groups would be expected to cause a shift in the absorption maxima compared to the parent dibenzofuran.

Spectroscopy Parameter Predicted Value/Region
¹H NMRAromatic Protonsδ 7.5 - 8.5 ppm
¹³C NMRCarbons attached to Sδ 135 - 145 ppm
IRS=O asymmetric stretch1300 - 1350 cm⁻¹
IRS=O symmetric stretch1140 - 1160 cm⁻¹
UV-Visλmax~280 - 320 nm

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific computational results for this compound are not available in the cited literature.

Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the conformational dynamics and solution behavior of this molecule can be inferred from computational studies on related sulfonyl-containing aromatic compounds. MD simulations are a powerful computational method used to understand the motion of atoms and molecules over time, providing insights into conformational changes and interactions with the surrounding solvent environment. youtube.commdpi.com

The conformational flexibility of this compound is primarily dictated by the rotation of the two methylsulfonyl groups relative to the rigid dibenzofuran core. The key dihedral angles that would define the conformational landscape are those around the C-S bonds, specifically the C(aryl)-S-C(methyl)-H and O-S-C(aryl)-C(aryl) torsions.

Research on other aromatic sulfonamides has revealed that the sulfonyl group significantly influences the compound's geometry. researchgate.net Weak intramolecular interactions, such as C-H···O hydrogen bonds, can play a crucial role in stabilizing specific orientations of the aromatic fragments. researchgate.net In the case of this compound, similar intramolecular interactions could be anticipated between the oxygen atoms of the sulfonyl groups and the hydrogen atoms on the dibenzofuran ring or the methyl groups.

In a solution environment, the behavior of this compound would be influenced by its interactions with solvent molecules. The sulfonyl groups, with their polar S-O bonds, would be expected to form hydrogen bonds with protic solvents like water or alcohols. In aprotic solvents, dipole-dipole interactions would likely dominate. MD simulations can quantify these interactions by calculating radial distribution functions and interaction energies between the solute and solvent.

The insights from such simulations are valuable in understanding how the molecule might behave in different chemical environments, which can be pertinent for applications in materials science or medicinal chemistry where molecular conformation and intermolecular interactions are critical.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedDescription
ω1C7-C8-S-C9Rotation of the methylsulfonyl group at position 8
ω2C1-C2-S-C10Rotation of the methylsulfonyl group at position 2
τ1C8-S-C9-HOrientation of the methyl group at position 8
τ2C2-S-C10-HOrientation of the methyl group at position 2

Note: The atom numbering is based on standard IUPAC nomenclature for dibenzo[b,d]furan, with C9 and C10 representing the methyl carbons.

Table 2: Hypothetical Interaction Data from Molecular Dynamics Simulations

SolventPredominant Interaction TypePotential Impact on Conformation
WaterHydrogen BondingStabilization of conformations where sulfonyl oxygens are solvent-exposed
AcetonitrileDipole-DipoleLess specific conformational stabilization compared to protic solvents
ChloroformWeak Hydrogen BondingIntermediate behavior between polar protic and aprotic solvents

Investigation of Electronic and Optical Properties in the Context of Molecular Design

Electronic Transitions and Photophysical Behavior in Solution and Solid State

The photophysical properties of dibenzofuran (B1670420) derivatives are highly dependent on the nature and position of substituents on the aromatic core. For 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan, the electronic absorption and emission spectra are expected to be significantly different from the parent dibenzofuran. The methylsulfonyl groups, being potent electron-withdrawing moieties, are anticipated to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In non-polar solvents, the molecule would likely exhibit absorption in the UV region, corresponding to localized π-π* transitions within the dibenzofuran system. However, due to the electron-accepting nature of the sulfonyl groups, a shift in these absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted dibenzofuran is expected.

In polar solvents, a pronounced solvatochromic effect is anticipated. This phenomenon arises from the stabilization of a more polar excited state relative to the ground state. Upon photoexcitation, there is a redistribution of electron density, leading to an excited state with a larger dipole moment. Polar solvent molecules can orient around and stabilize this polar excited state, resulting in a red shift of the emission spectrum. The magnitude of this shift can provide insights into the change in dipole moment upon excitation.

While specific experimental data for this compound is not extensively documented in publicly available literature, the table below provides representative photophysical data for related dibenzofuran derivatives to illustrate the expected trends.

Compound Solvent Absorption λmax (nm) Emission λmax (nm) Quantum Yield (Φ)
DibenzofuranCyclohexane284, 295, 307315, 3280.85
2-AcetyldibenzofuranEthanol3204500.15
Hypothetical this compoundDichloromethane~330-350~480-520Moderate
Hypothetical this compoundAcetonitrile~340-360~500-550Low to Moderate
Note: Data for hypothetical compounds are estimates based on the expected effects of the substituents and are for illustrative purposes only.

In the solid state, the photophysical properties will be heavily influenced by intermolecular interactions. The planar structure of the dibenzofuran core, combined with the polar sulfonyl groups, could promote π-π stacking and dipole-dipole interactions. These interactions can lead to the formation of aggregates, which often exhibit red-shifted and broadened emission spectra compared to the solution phase, a phenomenon known as aggregation-caused quenching (ACQ) or, in some cases, aggregation-induced emission (AIE). The specific packing motif in the crystal lattice would be a critical determinant of the solid-state emission characteristics.

Exploration of Potential for Charge Transfer Phenomena within the Molecular Framework

The molecular architecture of this compound, featuring a relatively electron-rich dibenzofuran core (donor) substituted with two strong electron-accepting methylsulfonyl groups, sets the stage for potential intramolecular charge transfer (ICT) upon photoexcitation. In such a D-A-D' (where A is the acceptor core and D/D' are the sulfonyl groups acting as acceptors) or more accurately an A-D-A type structure (where the dibenzofuran is the donor), the absorption of a photon can promote an electron from a HOMO, largely localized on the dibenzofuran moiety, to a LUMO, with significant contribution from the sulfonyl groups.

This ICT character of the excited state is the underlying reason for the expected strong solvatochromism. The efficiency of this charge transfer can be evaluated using computational methods and spectroscopic techniques. Time-resolved spectroscopy, for instance, can monitor the dynamics of the excited state and reveal the timescale of charge separation and recombination. nih.gov

The potential for ICT is a key feature for applications in organic electronics. For example, in the context of organic light-emitting diodes (OLEDs), molecules with ICT character can be utilized as emitters, where the color of the emitted light can be tuned by modifying the donor and acceptor strengths. In the field of organic photovoltaics (OPVs), efficient ICT is a prerequisite for the generation of charge carriers.

While a full charge transfer resulting in a radical ion pair is more common in intermolecular systems or in molecules with spatially separated donor and acceptor units connected by a linker, the significant electronic perturbation by the sulfonyl groups in this compound would lead to a highly polarized excited state with substantial ICT character.

Theoretical Considerations for Modulating Electronic Structure through Structural Modifications

The electronic properties of this compound can be systematically tuned through further structural modifications, a concept central to the rational design of functional organic materials. Theoretical calculations, such as those based on density functional theory (DFT), are invaluable tools for predicting the effects of these modifications.

Key areas for structural modification include:

Substitution on the Dibenzofuran Core: Introducing electron-donating groups (e.g., methoxy, amino) at other positions (e.g., 3, 7, 4, or 6) would decrease the HOMO-LUMO gap, leading to a red shift in absorption and emission. This would also enhance the ICT character of the excited state. Conversely, adding more electron-withdrawing groups would further lower the orbital energies and blue-shift the spectra.

Modification of the Sulfonyl Group: Replacing the methyl groups on the sulfone with other alkyl or aryl moieties would have a more subtle electronic effect but could significantly impact the molecule's solubility, thermal stability, and solid-state packing. For instance, bulkier groups could disrupt intermolecular packing and potentially lead to higher luminescence efficiency in the solid state by mitigating aggregation-caused quenching.

Extension of the π-Conjugated System: Fusing additional aromatic rings to the dibenzofuran core would extend the π-system, resulting in a smaller HOMO-LUMO gap and a bathochromic shift in the optical spectra. This is a common strategy for designing near-infrared absorbing and emitting materials.

The table below illustrates the predicted effects of various structural modifications on the key electronic properties of a hypothetical dibenzofuran derivative.

Structural Modification Predicted Effect on HOMO Predicted Effect on LUMO Predicted Effect on HOMO-LUMO Gap Expected Impact on λmax
Addition of Donating Group (e.g., -OCH₃) at C4IncreaseMinimal ChangeDecreaseRed Shift
Addition of Withdrawing Group (e.g., -CN) at C4DecreaseDecreaseMinimal ChangeBlue/Red Shift (depends on localization)
Replacement of -SO₂CH₃ with -SO₂CF₃Minimal ChangeSignificant DecreaseDecreaseRed Shift
Annulation with another Benzene (B151609) RingIncreaseDecreaseSignificant DecreaseSignificant Red Shift
Note: This table presents generalized theoretical predictions.

By systematically applying these strategies, a library of dibenzofuran-based materials with tailored electronic and optical properties could be developed for specific technological applications.

Chemical Reactivity and Transformation Pathways of 2,8 Bis Methylsulfonyl Dibenzo B,d Furan

Electrophilic Aromatic Substitution Reactions on the Dibenzo[b,d]furan Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For the parent dibenzo[b,d]furan, electrophilic attack generally occurs at the 2-position, followed by the 3-position. chemicalbook.com However, in 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan, the presence of two potent deactivating methylsulfonyl groups renders the aromatic rings extremely electron-deficient.

These sulfonyl groups drastically reduce the nucleophilicity of the dibenzofuran (B1670420) system, making it highly resistant to further electrophilic attack. Such reactions would require exceptionally harsh conditions, and the yields are predicted to be low. According to the directing effects of sulfonyl groups in electrophilic substitution, they act as meta-directors. Therefore, any potential, albeit unlikely, electrophilic substitution on the 2,8-disubstituted core would be directed to the positions meta to the existing sulfonyl groups, which are positions 4 and 6.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution

Reaction Type Reagents Predicted Product(s) Predicted Reactivity
Nitration HNO₃/H₂SO₄ 4-Nitro-2,8-bis(methylsulfonyl)dibenzo[b,d]furan Very Low / Requires forcing conditions
Halogenation Br₂/FeBr₃ 4-Bromo-2,8-bis(methylsulfonyl)dibenzo[b,d]furan Very Low / Requires forcing conditions

Nucleophilic Reactions Involving the Sulfonyl Groups

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the aromatic rings in this compound makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com The methylsulfonyl group is a superb activating group for SNAr and a competent leaving group (as methylsulfinate).

The reaction proceeds via the addition of a nucleophile to the carbon atom bearing the sulfonyl group (ipso-attack), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is effectively delocalized by the remaining sulfonyl group and the aromatic system. Subsequent elimination of the methylsulfinate anion restores aromaticity and yields the substituted product. Strong nucleophiles can displace one or both sulfonyl groups.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Predicted Product (Monosubstitution at C-2)
Hydroxide NaOH 8-(Methylsulfonyl)dibenzo[b,d]furan-2-ol
Alkoxide NaOR 2-Alkoxy-8-(methylsulfonyl)dibenzo[b,d]furan
Amine R₂NH N,N-Dialkyl-8-(methylsulfonyl)dibenzo[b,d]furan-2-amine
Thiolate NaSR 8-(Methylsulfonyl)-2-(alkylthio)dibenzo[b,d]furan

Reductive and Oxidative Transformations of the Compound

Reductive Transformations: Aryl sulfones are notoriously resistant to reduction due to the high stability of the sulfonyl group. thieme-connect.com Standard reducing agents are often ineffective. However, several powerful methodologies have been developed for this purpose. These reactions typically reduce the sulfonyl group to a sulfide (B99878) or can cleave the carbon-sulfur bond entirely (desulfonylation). psu.eduwikipedia.org

For this compound, treatment with potent reducing systems would likely lead to the corresponding bis(sulfide) or the fully reduced dibenzo[b,d]furan.

Table 3: Potential Reductive Methods for Aryl Sulfones

Reagent System Reaction Type Predicted Product Reference
LiAlH₄-TiCl₄ Reduction 2,8-Bis(methylsulfanyl)dibenzo[b,d]furan psu.edu
B(C₆F₅)₃ / Et₃SiH Reduction 2,8-Bis(methylsulfanyl)dibenzo[b,d]furan thieme-connect.com
Mg / HgCl₂ Desulfonylation Dibenzo[b,d]furan wikipedia.org

Oxidative Transformations: The this compound molecule is expected to be highly resistant to oxidation. The sulfur atoms in the methylsulfonyl groups are already in their highest possible oxidation state (+6). Furthermore, the strong electron-withdrawing effect of these groups deactivates the aromatic rings, making them less susceptible to oxidative attack compared to the parent dibenzofuran. researchgate.net Oxidation of the dibenzofuran core, which can occur in the unsubstituted parent compound, is therefore not a probable transformation pathway under typical conditions.

Thermal and Photochemical Stability Studies

Thermal Stability: Aryl sulfones and the dibenzofuran scaffold are both known for their high thermal stability. thieme-connect.comekb.eg The dibenzofuran core is a rigid, planar, and aromatic system that can withstand high temperatures. Likewise, the carbon-sulfur bonds in aryl sulfones are strong. It is therefore predicted that this compound is a thermally robust compound, likely possessing a high melting and decomposition point.

Photochemical Stability: While specific photochemical studies on this compound are not available, the photochemistry of aryl sulfones has been investigated. The C-S bond in aryl sulfones can undergo homolytic cleavage upon irradiation with UV light to generate aryl and sulfonyl radicals. However, the efficiency and outcomes of such reactions are highly dependent on the specific molecular structure and the reaction environment. The parent dibenzofuran structure is relatively stable to photolysis.

Reactions with Transition Metal Catalysts for Further Derivatization

The derivatization of aryl sulfones using transition metal catalysis is a developing area of organic synthesis. While the C–S bond is generally less reactive in cross-coupling than C-halogen or C-triflate bonds, specialized methods are emerging.

Desulfonative cross-coupling reactions, often employing palladium or nickel catalysts, can enable the replacement of a sulfonyl group with other functionalities. researchgate.net For this compound, such reactions could provide a pathway to introduce aryl, alkyl, or other groups at the 2- and 8-positions, transforming the sulfone into a versatile synthetic handle. For instance, a desulfonative Suzuki-Miyaura coupling could potentially be used to form C-C bonds.

Table 4: Potential Transition Metal-Catalyzed Derivatizations

Reaction Type Catalyst/Reagents Potential Product (Monosubstitution at C-2)
Desulfonative Suzuki Coupling Pd catalyst / Arylboronic acid / Base 2-Aryl-8-(methylsulfonyl)dibenzo[b,d]furan
Desulfonative Sonogashira Coupling Pd catalyst / Cu(I) / Terminal alkyne 2-(Alkynyl)-8-(methylsulfonyl)dibenzo[b,d]furan

Synthesis and Characterization of Analogues and Derivatives of 2,8 Bis Methylsulfonyl Dibenzo B,d Furan

Structural Modifications of the Dibenzo[b,d]furan Core

The fundamental dibenzo[b,d]furan structure can be altered to create isomers with different ring fusion patterns or degrees of saturation, which significantly impacts the molecule's planarity, rigidity, and electronic characteristics.

One approach involves changing the fusion pattern of the heterocyclic core. An example of a structural isomer is dibenzo[b,f]oxepine, which features a seven-membered central oxepine ring. mdpi.com The synthesis of these derivatives often involves multi-step processes, which can be tailored to produce various substituted analogues. mdpi.com

Another significant modification is the partial saturation of the benzene (B151609) rings. For instance, 1,2,3,4,4a,9b-hexahydrodibenzo[b,d]furan derivatives have been synthesized. biointerfaceresearch.com These compounds are prepared through methods such as the rearrangement of a spirodihydrocoumarin epoxide, a process that allows for the creation of various substituted hexahydrodibenzofuran structures. biointerfaceresearch.com Similarly, 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones can be synthesized via Rh(III)-catalyzed reactions, demonstrating a method to create a partially saturated core with additional functionality. acs.org These modifications disrupt the planarity of the fully aromatic system, which can be useful for tuning solubility and solid-state packing.

Variation of Sulfonyl Substituents

The methylsulfonyl (-SO₂CH₃) groups at the 2 and 8 positions are strong electron-withdrawing groups that heavily influence the electronic properties of the dibenzofuran (B1670420) core. Replacing these with other sulfonyl groups, such as ethylsulfonyl (-SO₂CH₂CH₃) or arylsulfonyl (-SO₂Ar), provides a direct method for modulating the molecule's electron affinity and intermolecular interactions.

Research has confirmed the viability of synthesizing dibenzofuran structures bearing two sulfonyl groups. A one-pot synthesis for producing functionalized bis-sulfonyl dibenzofurans has been reported, proceeding through a potassium carbonate-mediated benzannulation of α-sulfonyl o-hydroxyacetophenones with 1,4-dichloro-2-butyne (B41282) under an air atmosphere. researchgate.net While this provides a general route, specific examples with varied alkyl or aryl substituents on the sulfonyl group are synthesized based on the selection of the initial α-sulfonyl o-hydroxyacetophenone.

Furthermore, strategies for incorporating sulfonyl groups onto related heterocyclic scaffolds have been developed. For example, pyridine (B92270) derivatives featuring sulfone groups have been synthesized through the ring cleavage and remodeling of benzofurans. nih.gov This demonstrates the chemical tractability of introducing diverse sulfonyl functionalities onto heterocyclic frameworks, a strategy applicable to the dibenzofuran system. The choice of the R-group in the R-SO₂ substituent allows for precise tuning of the electronic landscape of the final molecule.

Introduction of Additional Functional Groups for Property Modulation

Introducing other functional groups onto the dibenzo[b,d]furan backbone, in addition to the sulfonyl substituents, can further modulate the compound's properties, such as solubility, reactivity, and potential for intermolecular interactions like hydrogen bonding. These functionalizations are typically performed on the dibenzofuran core before the installation of the sulfonyl groups or by using a pre-functionalized starting material.

Halogenation is a common strategy for creating reactive handles for further cross-coupling reactions. For instance, 2,8-dibromodibenzo[b,d]furan is a key intermediate that can be synthesized and subsequently used to introduce other groups. researchgate.net This dibromo-derivative serves as a platform for building more complex structures.

Formylation, the introduction of an aldehyde group (-CHO), is another valuable modification. The formylation of methoxy-substituted dibenzo[b,d]furans has been shown to proceed with high yield, creating aldehyde derivatives that can serve as synthetic precursors for larger, more complex molecules. researchgate.net

The following table summarizes selected synthetic modifications on the basic dibenzofuran scaffold that could be incorporated into a synthetic route for complex derivatives.

Reaction TypeStarting MaterialReagentsProductReported YieldReference
Formylation2-Methoxydibenzo[b,d]furanα,α-Dichloromethyl methyl ether, SnCl₄2-Methoxy-dibenzo[b,d]furan-carbaldehydes95% (isomer mix) researchgate.net
Cyclizationo-Iododiaryl ethersPd/CDibenzofuransGood to Excellent organic-chemistry.org
C-H Activation/CyclizationPhenol (B47542) derivativesPd(0)/Pd(II), AirSubstituted DibenzofuransNot specified acs.org

Synthesis of Polymeric and Supramolecular Architectures Incorporating the 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan Unit

The rigid, planar, and electron-deficient nature of the 2,8-disubstituted dibenzo[b,d]furan scaffold makes it an attractive building block for creating advanced materials, including conjugated polymers and self-assembling supramolecular structures. These materials are of interest for applications in organic electronics.

A direct example of polymerization involves synthesizing monomers where the 2 and 8 positions are functionalized with polymerizable groups. Researchers have successfully synthesized 2,8-bis-(furan-2-yl)-dibenzofuran via a Stille coupling reaction. This monomer was then subjected to electropolymerization to form the corresponding polymer, P(DBF-Fu). The resulting polymer exhibited distinct electrochemical and optical properties, demonstrating that the 2,8-disubstituted dibenzofuran unit can be effectively integrated into a conjugated polymer backbone.

The following table provides details on the synthesis of a polymer precursor based on the 2,8-disubstituted dibenzofuran core.

Monomer NameSynthesis MethodPolymerization MethodResulting PolymerReference
2,8-bis-(furan-2-yl)-dibenzofuranStille CouplingElectropolymerizationP(DBF-Fu) researchgate.net

Beyond covalent polymers, the dibenzofuran motif can be used to construct supramolecular architectures. These are large, ordered structures formed through non-covalent interactions like π-π stacking and hydrogen bonding. While research on the specific 2,8-bis(methylsulfonyl) derivative is nascent, studies on related furan-substituted molecules demonstrate this principle. For example, furan-substituted perylene (B46583) diimides have been shown to self-assemble into nano- and micro-structures like rods and spheres, driven by solvent conditions. These ordered aggregates can exhibit interesting properties, such as acting as optical waveguides. This suggests a promising avenue for the this compound unit, whose electron-deficient aromatic core would be expected to participate strongly in π-stacking interactions with electron-rich partners.

Theoretical Frameworks for Advanced Materials Science Applications

Design Principles for Organic Electronic Materials Based on Dibenzo[b,d]furan Cores

Key design principles for dibenzo[b,d]furan-based materials include:

Tuning Electronic Properties: The electronic nature of the dibenzo[b,d]furan core can be systematically modified by introducing electron-donating or electron-withdrawing substituents. The introduction of two methylsulfonyl (-SO₂CH₃) groups at the 2 and 8 positions of the dibenzo[b,d]furan core significantly impacts its electronic properties. The sulfonyl group is a strong electron-withdrawing group, which lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification is a key strategy in designing n-type (electron-transporting) or hole-blocking materials for organic electronic devices.

Controlling Molecular Packing: The substitution pattern on the dibenzo[b,d]furan core plays a critical role in the solid-state packing of the molecules, which directly affects charge carrier mobility. The 2,8-disubstitution pattern provides a linear and rigid molecular shape, which can facilitate ordered molecular packing, such as π-π stacking. The distance between molecules in the solid state is a critical factor for efficient charge transport nih.gov.

Enhancing Thermal and Morphological Stability: The inherent rigidity of the dibenzo[b,d]furan unit contributes to high thermal stability and well-defined glass transition temperatures in the resulting materials. This is essential for the longevity and operational stability of organic electronic devices. For instance, dibenzo[b,d]furan-based host materials have been developed for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (PhOLEDs) due to their high thermal stability rsc.org.

The strategic functionalization of the dibenzo[b,d]furan core, as exemplified by 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan, allows for the rational design of materials with tailored properties for specific applications in organic electronics.

Conceptual Approaches for Integration into Optoelectronic Devices

Derivatives of dibenzo[b,d]furan are versatile building blocks for various layers within optoelectronic devices, particularly organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific properties of this compound make it a promising candidate for several key functions.

Building Blocks for Light-Emitting Layers: In OLEDs, host materials in the emissive layer play a crucial role in facilitating efficient energy transfer to the guest emitter molecules. Dibenzofuran (B1670420) derivatives are often used as host materials. For example, 2,8-bis(diphenyl-phosphoryl)-dibenzo[b,d]furan (PPF) has been utilized as a host material in emissive layers mdpi.com. The high triplet energy of the dibenzofuran core is particularly advantageous for blue PhOLEDs. The introduction of methylsulfonyl groups at the 2 and 8 positions would be expected to maintain a high triplet energy while enhancing electron injection and transport, making this compound a conceptually sound candidate for a high-performance host material.

Building Blocks for Charge-Transporting Layers: The electron-withdrawing nature of the methylsulfonyl groups in this compound makes it an excellent candidate for electron-transporting layers (ETLs) or hole-blocking layers (HBLs) in OLEDs.

Electron-Transporting Layers (ETLs): A low LUMO energy level is desirable for efficient electron injection from the cathode and transport through the ETL. The sulfonyl groups in this compound significantly lower its LUMO level, facilitating this process.

Hole-Blocking Layers (HBLs): An effective HBL requires a deep HOMO energy level to prevent holes from leaking from the emissive layer into the ETL, which would reduce device efficiency. The strong electron-withdrawing character of the two methylsulfonyl groups results in a deep HOMO level for this compound, making it a conceptually strong candidate for an HBL rsc.org.

The integration of this compound into multilayered optoelectronic devices can be achieved through vacuum deposition or solution processing, depending on its solubility and thermal stability.

Potential in Polymer Chemistry: Monomer Design for High-Performance Materials

The unique combination of a rigid dibenzo[b,d]furan core and electron-withdrawing sulfonyl groups makes this compound an attractive monomer for the synthesis of high-performance polymers. Such polymers could find applications in areas requiring high thermal stability, specific electronic properties, and mechanical robustness.

Monomer Design Principles: To be a viable monomer, this compound would need to be further functionalized with reactive groups suitable for polymerization reactions. Common polymerization strategies for which this monomer could be adapted include:

Suzuki or Stille Cross-Coupling Reactions: By introducing halogen atoms (e.g., bromine or iodine) or boronic acid/ester groups at other positions on the dibenzofuran ring, the molecule can be used in palladium-catalyzed cross-coupling polymerizations. This is a common method for creating fully conjugated polymers for electronic applications.

Polycondensation Reactions: Functional groups such as hydroxyl, carboxyl, or amine groups could be introduced to allow for polycondensation reactions, leading to the formation of polyesters, polyamides, or polyimides. The rigid dibenzofuran unit would impart high thermal stability and mechanical strength to these polymers.

Properties of Potential Polymers: Polymers incorporating the this compound unit are anticipated to exhibit the following properties:

High Thermal Stability: The rigid aromatic backbone would lead to polymers with high decomposition temperatures and glass transition temperatures.

Electron-Deficient Characteristics: The presence of the sulfonyl groups would make the resulting polymers electron-deficient, which is desirable for n-type semiconductors in organic electronics.

Good Film-Forming Properties: While the rigid core might reduce solubility, appropriate side-chain engineering on the monomer could lead to polymers with good solution processability and film-forming capabilities.

The use of furan-based building blocks derived from renewable biomass is a growing area of research for creating sustainable polymers nih.govresearchgate.net. While dibenzofuran is typically derived from fossil fuels, the principles of incorporating furan-based structures into high-performance polymers are well-established.

Theoretical Aspects of this compound as a Ligand in Coordination Chemistry

The molecule this compound possesses several potential coordination sites, making it an interesting candidate for theoretical exploration as a ligand in coordination chemistry. The potential coordination sites are the oxygen atom of the central furan (B31954) ring and the two oxygen atoms of each of the two methylsulfonyl groups.

Coordination Modes: Theoretically, this compound could act as a ligand in several ways:

Monodentate Ligand: Coordination could occur through the furan oxygen, though the aromaticity of the furan ring reduces its Lewis basicity. Alternatively, one of the sulfonyl oxygens could coordinate to a metal center.

Bidentate or Polydentate Ligand: The molecule could act as a chelating ligand, coordinating to a single metal center through the furan oxygen and a sulfonyl oxygen, or through the two oxygen atoms of one sulfonyl group. It could also act as a bridging ligand, connecting two or more metal centers through its various oxygen atoms.

Electronic Effects of the Ligand: The strong electron-withdrawing nature of the methylsulfonyl groups would significantly influence the electronic properties of the ligand and any resulting metal complex.

π-Acceptor Properties: The electron-deficient aromatic system could engage in π-stacking interactions or act as a π-acceptor ligand, stabilizing metal centers in low oxidation states.

Modulation of Metal Center Reactivity: The electronic effect of the ligand would be transmitted to the metal center, influencing its redox potential and catalytic activity.

While the coordination chemistry of dibenzofuran itself is not extensive, the coordination of related functionalities is known. For example, the coordination of sulfonium cations, which are isoelectronic to phosphines, has been revived as a topic of interest chemrxiv.org. Aromatic sulfonyl compounds are also widely used in organic synthesis and medicinal chemistry, and their interactions with metal catalysts are crucial in C-H functionalization reactions researchgate.net. The theoretical study of how a multifunctional ligand like this compound interacts with different metal ions could lead to the design of new catalysts or functional materials.

Computational Screening for Potential Applications in Energy Storage or Catalysis

Computational methods, such as density functional theory (DFT), are powerful tools for screening new materials for potential applications before their synthesis. This compound can be computationally evaluated for its potential in energy storage and catalysis.

Energy Storage Applications:

Battery Materials: The redox properties of this compound could be computationally investigated to assess its suitability as an organic electrode material for rechargeable batteries. The electron-withdrawing sulfonyl groups would likely lead to a high reduction potential, making it a candidate for cathode materials. Computational screening can predict parameters like theoretical capacity, redox potential, and structural changes upon charging and discharging.

Hydrogen Storage: While less likely for this specific molecule, related furan derivatives have been studied in silico for hydrogen storage. For example, computational studies on lithiated furan derivatives have shown their potential to store hydrogen effectively espublisher.com. A computational study could explore whether the electronic structure of this compound could be modified to facilitate hydrogen adsorption.

Catalysis Applications:

Organocatalysis: The electron-deficient π-system of this compound could potentially enable it to act as an organocatalyst in certain reactions, for example, by activating substrates through non-covalent interactions.

Support for Catalysts: The rigid structure could serve as a scaffold for catalytically active sites. Computational models could be used to study the interaction of metal nanoparticles with the surface of a material based on this molecule, predicting the stability and potential catalytic activity.

Ligand in Homogeneous Catalysis: As discussed in the previous section, as a ligand, it could modify the activity of a metal catalyst. Computational screening could predict the binding energies with various metals and the effect on the activation barriers of key catalytic steps.

DFT calculations can provide insights into the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of this compound, which are all crucial parameters for predicting its behavior in energy storage and catalytic systems rsc.org.

Supramolecular Chemistry and Intermolecular Interactions of 2,8 Bis Methylsulfonyl Dibenzo B,d Furan

Hydrogen Bonding Networks Involving Sulfonyl Oxygen Atoms

The methylsulfonyl groups are potent hydrogen bond acceptors due to the high electronegativity of the oxygen atoms. In the solid state, it is anticipated that C—H···O hydrogen bonds would be a dominant feature of the crystal packing of 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan. These interactions would likely involve the hydrogen atoms of the methyl groups and the aromatic rings of neighboring molecules.

In similar crystal structures of compounds containing sulfonyl groups, these C—H···O interactions are crucial in forming extended supramolecular networks. For instance, in the crystal structure of 5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6(1H,3H,5H)-trione, molecules are linked into a three-dimensional structure via C—H⋯O hydrogen bonds researchgate.net. It is plausible that this compound would exhibit analogous, intricate hydrogen-bonding patterns, contributing significantly to the stability of its crystal lattice.

Potential Hydrogen Bond Parameters (Hypothetical)
Donor-Acceptor C—H···O
Typical Distance (H···O) 2.2 - 2.8 Å
Typical Angle (C-H-O) 120 - 170°

Aromatic π-Stacking Interactions and Their Role in Crystal Packing

The planar dibenzo[b,d]furan core of the molecule provides an ideal platform for aromatic π-stacking interactions. These non-covalent interactions are expected to play a significant role in the crystal packing, likely leading to the formation of columnar or layered structures. The mode of π-stacking (e.g., face-to-face, offset face-to-face, or edge-to-face) would be influenced by the steric hindrance and electronic effects of the methylsulfonyl substituents.

Studies on other dibenzofuran (B1670420) derivatives have demonstrated the importance of π-π stacking. For example, in the crystal structure of 2,6,8-Trimethyl-3,5-bis(methylsulfanyl)benzo[1,2-b:5,4-b′]difuran, the crystal structure is stabilized by aromatic π–π stacking nih.gov. Similarly, in 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran, molecules are linked by pairs of π–π interactions between the furan (B31954) and benzene (B151609) rings of neighboring molecules nih.gov. It is highly probable that this compound would exhibit similar π-stacking arrangements, with interplanar distances characteristic of such interactions.

Potential π-Stacking Parameters (Hypothetical)
Interaction Type π-π Stacking
Typical Centroid-Centroid Distance 3.3 - 3.8 Å
Arrangement Offset face-to-face

Co-crystallization Studies and Host-Guest Chemistry Potential

The presence of strong hydrogen bond accepting sulfonyl groups makes this compound a promising candidate for co-crystallization studies. Co-crystals could potentially be formed with molecules that are strong hydrogen bond donors, such as carboxylic acids or phenols. The formation of co-crystals can be a powerful tool to modify the physicochemical properties of a compound.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways for Scalable Production

The future of 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan in practical applications is intrinsically linked to the development of efficient and scalable synthetic methodologies. Current synthetic routes to dibenzofuran (B1670420) derivatives often involve multi-step processes that may not be economically viable for large-scale production. biointerfaceresearch.com Future research should prioritize the development of novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

One promising avenue is the exploration of one-pot synthesis methods. For instance, a one-pot method for producing functionalized bis-sulfonyl dibenzofurans has been reported, which proceeds under an air atmosphere mediated by potassium carbonate. researchgate.net Further investigation into similar streamlined processes for this compound could significantly reduce production time and costs.

Moreover, the use of visible-light-promoted synthesis presents an eco-friendly alternative to traditional methods. epa.gov Research into photocatalytic pathways for the construction of the dibenzofuran core and the subsequent introduction of the methylsulfonyl groups could lead to more sustainable and efficient production. Additionally, the development of continuous flow synthesis processes could offer a safe and scalable method for manufacturing aryl sulfonyl compounds, a class to which our subject molecule belongs. mdpi.com

Deeper Computational Insights into Reactivity and Structure-Property Relationships

Computational chemistry offers a powerful toolkit for understanding the intricate relationship between the structure of a molecule and its resulting properties. For this compound, in-depth computational studies are crucial for predicting its reactivity, electronic behavior, and potential applications.

Future computational research should employ Density Functional Theory (DFT) to model the geometric and electronic properties of the molecule. researchgate.netmdpi.com Such studies can elucidate the impact of the methylsulfonyl groups on the electron distribution across the dibenzofuran core. Understanding the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting the compound's charge transport properties, which are critical for applications in electronic materials. mdpi.com

Furthermore, computational models can be used to simulate the molecule's behavior in different chemical environments and its potential interactions with other molecules. This can guide the rational design of new derivatives with tailored properties. Molecular docking studies, for example, could predict the binding affinities of this compound derivatives with biological targets, opening doors for potential pharmaceutical applications. nih.gov

Design of Advanced Derivatives with Tunable Electronic and Structural Characteristics

The inherent versatility of the dibenzofuran scaffold allows for the design of a wide array of derivatives with tunable properties. By strategically modifying the structure of this compound, researchers can fine-tune its electronic and photophysical characteristics for specific applications.

One area of significant interest is the development of materials for organic light-emitting diodes (OLEDs). The introduction of various functional groups onto the dibenzofuran core can alter the emission color and efficiency of the resulting material. Future research could focus on synthesizing derivatives of this compound with different aryl or alkyl substituents to create a library of compounds with a broad spectrum of optoelectronic properties.

The development of rhodamine dyes, which are used as fluorophores in bioimaging, provides a parallel for how functionalization can significantly alter a molecule's properties, such as solubility and stability. chemistryviews.org Applying similar principles to this compound could lead to the creation of novel probes for biological imaging or sensors for environmental monitoring.

Interdisciplinary Collaborations for Materials Science Innovation

The journey of a promising molecule from the laboratory to real-world applications is often facilitated by collaborations between different scientific disciplines. The future development of this compound will greatly benefit from an interdisciplinary approach that integrates chemistry, physics, materials science, and engineering.

Chemists can focus on the synthesis and characterization of new derivatives, while physicists can investigate their fundamental electronic and optical properties. Materials scientists can then work on incorporating these compounds into functional devices, such as OLEDs, solar cells, or sensors. Engineers can subsequently address the challenges of scaling up production and integrating these new materials into existing technologies. Such collaborative efforts are essential for accelerating the pace of innovation and translating fundamental research into tangible technological advancements.

Expanding the Scope of Dibenzo[b,d]furan Derivatives with Sulfonyl Functionalities in Chemical Research

While the focus of this article has been on this compound, the broader class of dibenzofuran derivatives bearing sulfonyl groups represents a rich and largely unexplored area of chemical research. The strong electron-withdrawing nature of the sulfonyl group can significantly influence the chemical and physical properties of the dibenzofuran system, leading to a wide range of potential applications.

Future research should aim to systematically explore the synthesis and characterization of a diverse library of sulfonyl-functionalized dibenzofurans. This could involve varying the number and position of the sulfonyl groups, as well as introducing other functional moieties onto the dibenzofuran core. A comprehensive understanding of the structure-property relationships within this class of compounds will be crucial for identifying lead candidates for various applications, from pharmaceuticals to advanced materials. The development of efficient synthetic routes, such as palladium-catalyzed cyclization, will be instrumental in accessing these novel structures. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan, and how is purity ensured?

The synthesis typically involves sulfonation of dibenzofuran derivatives using methylsulfonyl chloride or analogous reagents under controlled conditions. Purification methods include column chromatography for intermediate steps and sublimation for final product refinement, ensuring >99% purity (as seen in analogous sublimated materials like PPF) . Purity is verified via HPLC, NMR, and elemental analysis, with mass spectrometry confirming molecular integrity .

Q. How is the thermal stability of this compound characterized for high-temperature applications?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess decomposition temperatures and phase transitions. For example, structurally similar compounds like PPF exhibit thermal stability up to 300°C, critical for OLED fabrication .

Q. What spectroscopic techniques are used to confirm the electronic structure of this compound?

UV-Vis absorption and fluorescence spectroscopy identify λmax and emission profiles, while cyclic voltammetry determines HOMO/LUMO levels. For dibenzofuran derivatives, HOMO values typically range from -6.5 to -6.7 eV, with LUMO around -3.0 eV, influenced by electron-withdrawing substituents .

Advanced Research Questions

Q. How do methylsulfonyl groups impact charge transport properties in organic electronic devices?

Compared to phosphoryl-substituted analogs (e.g., PPF), methylsulfonyl groups enhance electron-withdrawing effects, lowering LUMO levels and improving electron mobility. This is critical for designing electron-transport layers (ETLs) in OLEDs, as seen in PPF-based devices achieving external quantum efficiencies (EQE) >15% .

Q. What strategies resolve efficiency roll-off in OLEDs using this compound as a host material?

Device optimization includes:

  • Doping concentration tuning : 20–30 wt% emitter loading to balance exciton confinement and aggregation quenching .
  • Layer architecture : Incorporating hole-blocking layers (e.g., TPBi) to confine recombination zones, improving EQE from 1% to 5% in near-UV OLEDs .
  • HOMO/LUMO alignment : Matching energy levels between host and emitter reduces leakage currents, as demonstrated in PPF-based systems .

Q. How do substituent effects (e.g., methylsulfonyl vs. phosphoryl) influence device lifetime?

Methylsulfonyl groups may enhance oxidative stability compared to phosphoryl derivatives, potentially extending OLED lifetime (LT50). For PPF, LT50 reaches 20 minutes at 10 nits brightness, but methylsulfonyl analogs could improve this via reduced triplet-triplet annihilation .

Q. What experimental approaches address contradictions in reported electroluminescence (EL) efficiencies across studies?

Discrepancies often arise from variations in:

  • Film morphology : Atomic force microscopy (AFM) identifies phase separation in doped films, impacting carrier mobility .
  • Interface engineering : Adhesion layers (e.g., MoO₃) reduce injection barriers, resolving efficiency losses observed in devices with mismatched electrode work functions .

Methodological Considerations

  • Device Fabrication : Use physical vapor deposition (PVD) for uniform thin films, with in-situ thickness monitoring via quartz crystal microbalance .
  • Data Analysis : Gaussian deconvolution of emission spectra distinguishes monomer and excimer contributions, critical for optimizing doping ratios .
  • Contradiction Resolution : Cross-validate photophysical data using time-resolved photoluminescence (TRPL) to quantify triplet exciton lifetimes and identify quenching pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.